

# vincristine sulfate Marqibo clinical outcomes analysis

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## Compound Focus: Vincristine Sulfate

CAS No.: 2068-78-2

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## Important Regulatory Update

- **Approval Withdrawn:** The U.S. Food and Drug Administration (FDA) officially withdrew approval for Marqibo on **May 2, 2022** [1].
- **Reason for Withdrawal:** The decision was based on the **lack of verification of clinical benefit**. The required post-marketing clinical trial intended to confirm the drug's benefit had not been completed, and patient recruitment was challenging due to other available treatment options [1].
- **Implication:** Marqibo is **no longer an approved, commercially available treatment option**. The following data represents its profile from prior clinical investigation and must be interpreted within this context.

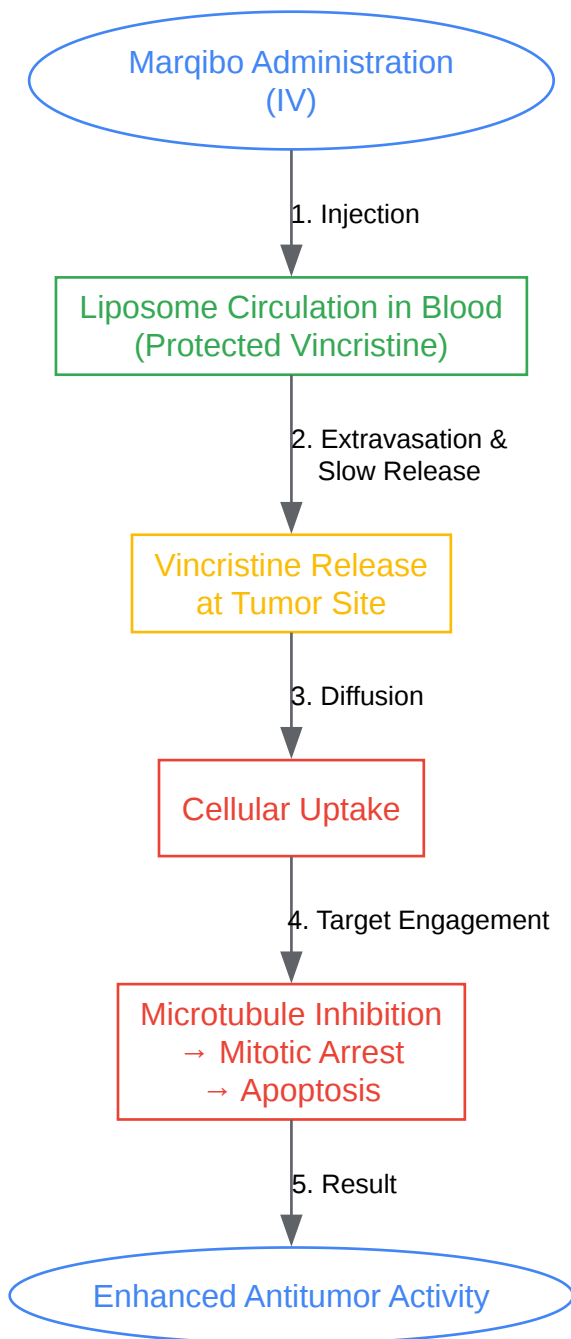
## Mechanism of Action and Pharmacokinetic Profile

Marqibo was designed as a sphingomyelin/cholesterol nanoparticle formulation to encapsulate standard vincristine, aiming to overcome the pharmacokinetic limitations of the conventional drug [2] [3].

Feature	Standard Vincristine	Marqibo (VSLI)
Formulation	Unencapsulated solution	Sphingomyelin/Cholesterol liposome [2]

Feature	Standard Vincristine	Marqibo (VSLI)
<b>Primary Mechanism</b>	Binds tubulin, inhibits microtubule formation, causes metaphase arrest & apoptosis [2] [4]	Identical active compound, same primary mechanism [2]
<b>Key PK Advantage</b>	Rapid tissue distribution, large volume of distribution [2]	Prolongs circulation time, increases tumor delivery [2]
<b>Peak Concentration (Cmax)</b>	148 ng/mL [2]	5,662 ng/mL (approx. <b>38-fold higher</b> ) [2]
<b>Systemic Exposure (AUCinf)</b>	806 ng·h/mL [2]	63,438 ng·h/mL (approx. <b>79-fold higher</b> ) [2]
<b>Clearance (CL)</b>	2,488 mL/h/m <sup>2</sup> [2]	32 mL/h/m <sup>2</sup> [2]
<b>Vincristine Clearance</b>	Not directly comparable	~100-fold lower than standard vincristine [5]

The liposomal encapsulation fundamentally changed the drug's behavior in the body. By protecting vincristine and creating a sustained-release system, Marqibo was shown to achieve significantly higher and longer-lasting plasma concentrations, which was theorized to improve delivery to tumor sites [2] [3].



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## Clinical Outcomes and Trial Data

Marqibo was evaluated in specific relapsed/refractory patient populations. The following table summarizes key efficacy outcomes from clinical trials.

Patient Population	Regimen	Key Efficacy Outcomes	Reference
Adults with Ph- ALL in 2nd or greater relapse	VSLI 2.25 mg/m <sup>2</sup> weekly (monotherapy)	<b>20% Complete Response Rate</b> in heavily pretreated patients (all with prior vincristine exposure) [5]	Silverman & Deitcher (2013) [2]
Pediatric Patients with relapsed/refractory solid tumors or leukemia	VSLI 2.25 mg/m <sup>2</sup> /dose weekly	<b>Tolerated at adult dose</b> ; 1 patient with ALL achieved MRD-negative CR; 9 patients with stable disease [5]	Islam et al. (2016) [5]

The adult trial data led to the initial accelerated approval of Marqibo. The pediatric study demonstrated the feasibility of administering the adult dose without dose capping and showed preliminary evidence of activity [5].

## Conclusion for Researchers

The case of Marqibo is a powerful example of how drug delivery technologies can significantly alter a drug's pharmacokinetics and potentially its therapeutic index. While it demonstrated promising efficacy in specific high-need populations, its journey also highlights the critical importance of post-marketing studies in verifying clinical benefit, which ultimately led to its market withdrawal.

For current research, the extensive data on Marqibo remains valuable for understanding liposomal drug delivery, vincristine pharmacology, and clinical trial design for novel formulations in oncology.

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